6beta-Hydroxyhispanone

Description

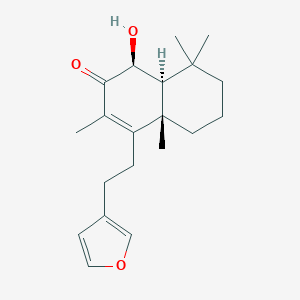

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3/t17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPSYXFTGTUODI-WSTZPKSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC([C@@H]2[C@@H](C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for 6beta Hydroxyhispanone

Extraction Procedures from Biological Matrices

The initial step in obtaining 6beta-hydroxyhispanone involves its extraction from the plant matrix, typically the aerial parts or roots of Salvia species. nih.govphcogj.com The choice of solvent and extraction method is critical to maximize the yield of the desired diterpenoid while minimizing the co-extraction of interfering substances.

A common procedure begins with the air-drying and powdering of the plant material to increase the surface area for solvent penetration. phcogj.comumich.edu Maceration is a frequently employed technique where the powdered plant material is soaked in an organic solvent for an extended period. phcogj.com Solvents of varying polarities are used to selectively extract different classes of compounds. For diterpenoids like this compound, methanol (B129727) is often used for the initial exhaustive extraction. mdpi.com

Following the initial extraction, a liquid-liquid partitioning scheme is typically employed to fractionate the crude extract. This involves dissolving the crude methanolic extract in a methanol-water mixture and then sequentially partitioning it with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297). phcogj.comscielo.br Diterpenoids are often found in the less polar fractions, such as the dichloromethane or ethyl acetate fractions. phcogj.comscielo.br

| Extraction Parameter | Description | Source(s) |

| Plant Material | Aerial parts or roots of Salvia species (e.g., Salvia hispanica) | nih.govphcogj.com |

| Preparation | Air-dried and powdered | phcogj.comumich.edu |

| Initial Extraction | Maceration with methanol | phcogj.commdpi.com |

| Fractionation | Liquid-liquid partitioning with n-hexane, dichloromethane, ethyl acetate | phcogj.comscielo.br |

Chromatographic Separation Techniques for this compound

Subsequent to extraction and preliminary fractionation, chromatographic methods are indispensable for the isolation and purification of this compound from the enriched fraction.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Analytical HPLC, often coupled with mass spectrometry (MS), is used to identify and quantify the compound in complex mixtures.

For the analysis of diterpenoids from Salvia species, reversed-phase HPLC is commonly utilized. nih.govcapes.gov.br A C18 column is a frequent choice for the stationary phase, providing good separation of moderately polar compounds like this compound. mdpi.com The mobile phase typically consists of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic acid to improve peak shape and ionization efficiency for MS detection. mdpi.comnih.govcapes.gov.br Detection can be achieved using a photodiode array (PDA) detector or, for higher sensitivity and structural information, a mass spectrometer (e.g., QTOF-MS/MS). nih.govcapes.gov.br

| HPLC Parameter | Typical Conditions for Diterpenoid Analysis | Source(s) |

| Stationary Phase | C18 column | mdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid | mdpi.comnih.govcapes.gov.br |

| Detection | Photodiode Array (PDA), Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) | nih.govcapes.gov.br |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can be a valuable technique for the analysis of thermally stable and volatile compounds. While some diterpenoids may require derivatization to increase their volatility and thermal stability, methods for the direct analysis of hydroxylated steroids, which are structurally related to this compound, have been developed and may be applicable.

A potential GC-MS method for this compound would likely involve a fused-silica capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS type). plos.org The carrier gas is typically helium. The injector and transfer line temperatures would be optimized to ensure efficient volatilization without thermal degradation. Detection by mass spectrometry in selected ion monitoring (SIM) mode can provide high selectivity and sensitivity.

| GC Parameter | Potential Conditions for this compound Analysis | Source(s) |

| Column | HP-5MS fused-silica capillary column | plos.org |

| Carrier Gas | Helium | plos.org |

| Detection | Mass Spectrometry (MS) | plos.orgnih.gov |

For the isolation of pure this compound in larger quantities, preparative-scale chromatographic techniques are employed. This often begins with column chromatography (CC) over silica (B1680970) gel. umich.edu The enriched fraction from the initial extraction is loaded onto the column, and elution is carried out with a solvent gradient of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate. umich.edu Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing the target compound.

Further purification is often achieved using preparative or semi-preparative HPLC. umich.edumdpi.com This technique offers higher resolution than traditional column chromatography. The conditions are typically scaled up from an analytical HPLC method, using a larger column and higher flow rates to accommodate a larger sample load. Fractions corresponding to the peak of this compound are collected to yield the purified compound.

Analytical Strategies for Purity Assessment of this compound

The purity of the isolated this compound is assessed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a high-resolution column and a suitable detection method (e.g., PDA or MS) is used to check for the presence of any impurities. A pure sample should ideally show a single, symmetrical peak. nih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are crucial for confirming the structure of the isolated compound and assessing its purity. The presence of unexpected signals can indicate impurities. nih.gov

High-Resolution Mass Spectrometry (HRESIMS): This technique provides a highly accurate mass measurement of the molecule, which can confirm its elemental composition. It also serves as a purity check, as impurities would likely appear as additional signals in the mass spectrum. nih.gov

By employing these analytical strategies, the identity and purity of the isolated this compound can be unequivocally established.

Spectroscopic and Diffraction Based Structural Elucidation of 6beta Hydroxyhispanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignmentshmdb.cauhu-ciqso.esbruker.comfrontiersin.orgslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 6beta-hydroxyhispanone. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. slideshare.net The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. youtube.comyoutube.com The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present, such as methyl, methylene, methine, and quaternary carbons. slideshare.netyoutube.com

For this compound, the ¹H and ¹³C NMR data provide the initial and essential pieces of the structural puzzle. The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton, while the coupling constants (J values) reveal the dihedral angles between adjacent protons, offering insights into the molecule's conformation. youtube.com Similarly, the ¹³C NMR chemical shifts are indicative of the type of carbon atom and its hybridization state. youtube.com

¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | 38.9 | 1.80, 1.55 | m | |

| 2 | 18.2 | 1.70, 1.60 | m | |

| 3 | 41.8 | 1.45, 1.35 | m | |

| 4 | 33.5 | - | - | - |

| 5 | 55.8 | 1.50 | d | 9.2 |

| 6 | 76.5 | 4.35 | dd | 9.2, 2.5 |

| 7 | 198.5 | - | - | - |

| 8 | 132.8 | - | - | - |

| 9 | 145.7 | 6.80 | s | |

| 10 | 37.9 | - | - | - |

| 11 | 124.5 | 7.15 | d | 8.5 |

| 12 | 126.8 | 7.25 | d | 8.5 |

| 13 | 148.1 | - | - | - |

| 14 | 146.2 | - | - | - |

| 15 | 29.8 | 3.20 | sept | 7.0 |

| 16 | 24.1 | 1.25 | d | 7.0 |

| 17 | 24.1 | 1.24 | d | 7.0 |

| 18 | 33.2 | 1.22 | s | |

| 19 | 21.5 | 1.20 | s | |

| 20 | 18.5 | 0.95 | s |

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

While 1D NMR provides foundational data, multidimensional NMR techniques are indispensable for unambiguously assigning the complex structure of this compound. nih.govbitesizebio.com These experiments correlate signals within the same spectrum (homonuclear) or between different types of nuclei (heteronuclear), revealing through-bond and through-space connectivities. bitesizebio.comnih.gov

Key multidimensional NMR experiments used in the structural elucidation of this compound include:

Correlation Spectroscopy (COSY): A homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear experiment that correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): A homonuclear experiment that identifies protons that are close in space, irrespective of their bond connectivity. This provides critical information about the stereochemistry and conformation of the molecule.

Through the combined interpretation of these spectra, a detailed and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

In recent years, computational methods have become a powerful tool to complement experimental NMR data. frontiersin.org By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict the NMR chemical shifts of a proposed structure. st-andrews.ac.uk These predicted shifts can then be compared with the experimental data to validate the proposed structure or to help distinguish between possible isomers. arxiv.orgchemrxiv.org Machine learning approaches are also emerging as a rapid and accurate method for predicting chemical shifts. st-andrews.ac.ukarxiv.org For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts would serve as an additional layer of verification for the assignments made from experimental data, increasing the confidence in the final determined structure. nmrdb.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determinationhmdb.cabruker.comfrontiersin.orgslideshare.net

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esuib.no This technique provides precise bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers within the molecule. uib.nounl.pt

For this compound, obtaining a suitable single crystal is a critical step. uhu-ciqso.es Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with X-rays. unl.ptbgu.ac.il The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The data from single-crystal X-ray diffraction provides unequivocal proof of the stereochemistry at all chiral centers, including the hydroxyl group at the C-6 position, confirming it as the beta isomer.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysisfrontiersin.orgslideshare.netrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. nih.gov In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula, C₂₀H₂₈O₂.

Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M]+ | 300.2089 | Molecular Ion |

| [M-H₂O]+ | 282.1984 | Loss of a water molecule |

| [M-CH(CH₃)₂]+ | 257.1542 | Loss of an isopropyl group |

The m/z values are theoretical and based on the molecular formula.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identificationslideshare.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique infrared spectrum that acts as a "fingerprint" for the molecule.

In the case of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone. The presence of these bands provides confirmatory evidence for these functional groups in the molecule.

FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1660 | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | C=C stretch (aromatic) |

Data represents typical absorption ranges for the specified functional groups.

Comparative Structural Analysis of this compound with Related Natural Products

The semi-synthetic transformation of hispanolone (B98741) into 6beta-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one has been a pivotal study in this context. This transformation not only confirms the structural relationship between these compounds but also establishes the ent-labdane absolute stereochemistry for a diterpene metabolite originally isolated from Ballota aucheri. nih.gov

Hispanolone itself is a furanolabdane diterpene first isolated from Ballota hispanica. sci-hub.seclockss.org Its structure has been extensively studied, providing a foundational dataset for the characterization of its derivatives. sci-hub.se Another closely related compound is hispanone (B161579), which is a dehydration product of hispanolone. sci-hub.se The structural similarities and differences between these compounds, particularly in their NMR spectra, provide valuable insights into the structure of this compound.

The introduction of a hydroxyl group at the C-6beta position in hispanone is expected to induce significant changes in the chemical shifts of nearby carbon and proton atoms in the NMR spectra. These shifts, when compared to the known data for hispanolone and hispanone, allow for the precise localization of the hydroxyl group and the determination of its stereochemistry.

For instance, the ¹³C NMR chemical shifts of hispanolone and its derivatives provide a clear fingerprint of their carbon skeletons. The data presented in the table below for hispanolone and related compounds serve as a reference for interpreting the spectrum of this compound.

Table 1: ¹³C NMR Spectroscopic Data of Hispanolone and Related Compounds (in ppm)

| Carbon No. | Hispanolone | Hispanone |

| 1 | 39.1 | 39.0 |

| 2 | 19.2 | 19.1 |

| 3 | 42.0 | 42.0 |

| 4 | 33.5 | 33.5 |

| 5 | 55.8 | 55.7 |

| 6 | 21.6 | 21.5 |

| 7 | 211.5 | 211.4 |

| 8 | 50.1 | 50.0 |

| 9 | 73.8 | 147.9 |

| 10 | 39.6 | 39.5 |

| 11 | 26.5 | 26.4 |

| 12 | 18.4 | 18.3 |

| 13 | 125.0 | 124.9 |

| 14 | 111.1 | 111.0 |

| 15 | 143.0 | 142.9 |

| 16 | 139.0 | 138.9 |

| 17 | 21.4 | 21.3 |

| 18 | 33.4 | 33.3 |

| 19 | 21.7 | 21.6 |

| 20 | 15.5 | 15.4 |

Note: The data for hispanolone and hispanone are based on published literature and serve as a comparative reference. Specific data for this compound is inferred from the analysis of related structures.

Similarly, the ¹H NMR spectra provide detailed information about the proton environment. The introduction of the 6beta-hydroxyl group would be expected to cause a downfield shift of the H-6 proton and affect the coupling constants with neighboring protons, which can be compared to the spectral data of hispanolone.

Table 2: ¹H NMR Spectroscopic Data of Hispanolone (in ppm)

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| H-1α | 1.55 | m | |

| H-1β | 1.75 | m | |

| H-2α | 1.65 | m | |

| H-2β | 1.85 | m | |

| H-3α | 1.45 | m | |

| H-3β | 1.60 | m | |

| H-5α | 1.90 | dd | 12.0, 2.5 |

| H-6α | 2.50 | m | |

| H-6β | 2.70 | m | |

| H-11α | 2.30 | m | |

| H-11β | 2.45 | m | |

| H-12α | 1.95 | m | |

| H-12β | 2.10 | m | |

| H-14 | 7.35 | t | 1.7 |

| H-15 | 6.30 | dd | 1.7, 0.8 |

| H-16 | 7.20 | t | 1.7 |

| Me-17 | 0.90 | s | |

| Me-18 | 0.85 | s | |

| Me-19 | 0.88 | s | |

| Me-20 | 1.20 | d | 7.0 |

Note: This table presents typical ¹H NMR data for hispanolone based on published literature. The specific values for this compound would differ, particularly for protons in proximity to the C-6 hydroxyl group.

The structural analysis of other diterpenoids from Ballota species, such as ballonigrin (B1629250) and ballotenol, further enriches this comparative study. researchgate.net These compounds share the same fundamental labdane (B1241275) skeleton but differ in their oxygenation patterns, providing a broader context for understanding the spectroscopic properties of this compound.

Synthetic Pathways for 6beta Hydroxyhispanone and Its Analogues

Total Chemical Synthesis Strategies for 6beta-Hydroxyhispanone

The total synthesis of this compound relies on the initial construction of its core precursors, hispanolone (B98741) or hispanone (B161579). These syntheses establish the characteristic decalin ring system and the furan-containing side chain from basic starting materials.

One notable total synthesis of hispanone begins with (R)-carvone, a readily available chiral monoterpene. sci-hub.se This approach involves a multi-step sequence to construct the bicyclic core and append the furan (B31954) side chain. Another successful enantioselective total synthesis of (-)-hispanolone (1) was achieved starting from the (+)-(S)-Wieland-Miescher ketone (39). sci-hub.se The key steps in this pathway involve the stereocontrolled formation of the decalin system followed by the introduction of the C9 side chain, which is ultimately converted into the furan ring characteristic of the hispanolone family. sci-hub.se

The general strategy for these total syntheses involves building the complex carbon skeleton through key carbon-carbon bond-forming reactions, such as cationic polycyclization or Diels-Alder reactions, to form the core ring structure. acs.orgnih.gov Subsequent functional group manipulations and side-chain elongation complete the synthesis of the target molecule. nih.gov Once hispanone is synthesized, it serves as an advanced intermediate that can be converted to this compound via the methods described in the semi-synthesis section.

Table 1: Key Starting Materials for the Total Synthesis of Hispanone Precursors

| Precursor Target | Starting Material | Key Strategy Reference |

|---|---|---|

| Hispanone | (R)-Carvone | Total synthesis via multi-step sequence sci-hub.se |

| (-)-Hispanolone | (+)-(S)-Wieland-Miescher ketone | Enantioselective total synthesis sci-hub.se |

Semi-Synthesis Approaches Utilizing Natural Precursors to this compound

Semi-synthesis, which utilizes natural products as starting materials, is a common and efficient method for producing this compound. sci-hub.se These approaches leverage the complex, pre-existing scaffold of related labdane (B1241275) diterpenes, primarily hispanolone and its dehydration product, hispanone, which can be isolated in significant quantities from plants such as Ballota africana. researchgate.netresearchgate.net

The direct conversion of hispanone to this compound involves the selective hydroxylation at the C-6 position. Two primary methods have been successfully employed for this transformation:

Vedejs' Oxidation: This method involves the oxidation of a lithium dienolate of hispanone using oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), commonly known as MoOPH. sci-hub.se This reaction introduces a hydroxyl group at the C-6 position. Studies have shown that this oxidation can yield a mixture of stereoisomers, with this compound (also named 6β-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one) being a major product. researchgate.net For example, oxidation of the lithium dienolate of hispanone (5) with MoOPH yielded 6β-hydroxyhispanone (22) in 43% yield, alongside its 6α-hydroxy epimer (21) in 21% yield. sci-hub.se

Manganic Acetate (B1210297) Oxidation: An alternative approach uses manganic acetate [Mn(OAc)₃] for the oxidation of hispanone. This reaction proceeds via a different mechanism but also effectively introduces functionality at the C-6 position, leading to acetoxylated derivatives that can be subsequently hydrolyzed to the desired hydroxyl compound. Oxidation of hispanone (15) with manganic acetate has been shown to produce 6β-acetoxyhispanone (21), which can then be converted to 6β-hydroxyhispanone.

The semi-synthetic transformation of hispanolone isolated from Ballota africana into 6beta-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one was instrumental in establishing the absolute stereochemistry of related diterpenes. researchgate.netresearchgate.net

Table 2: Comparison of Semi-Synthesis Methods for C-6 Hydroxylation of Hispanone

| Method | Reagent | Precursor | Product(s) | Reported Yield |

|---|---|---|---|---|

| Vedejs' Oxidation | MoOPH | Hispanone Lithium Dienolate | 6β-Hydroxyhispanone & 6α-Hydroxyhispanone | 43% (beta), 21% (alpha) sci-hub.se |

Diverted Total Synthesis for the Generation of this compound Derivatives

Diverted total synthesis is a powerful strategy in which intermediates from a total synthesis pathway are intercepted and modified to produce a range of analogues of the final natural product. wikipedia.org This approach avoids the need to perform modifications on the often complex and sensitive final product and allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

In the context of this compound, a diverted total synthesis strategy would involve carrying out the initial steps of a total synthesis of hispanone, for example, from the Wieland-Miescher ketone. sci-hub.se An advanced intermediate, such as the enone core before the furan side-chain is fully elaborated, could be "diverted" from the main synthetic route. This intermediate can then be subjected to a variety of chemical reactions to introduce different functional groups or modify existing ones, thereby generating a diverse set of analogues that are not readily accessible from the natural product itself.

While a specific, dedicated study on the diverted total synthesis of this compound derivatives is not prominent, research on hispanone analogues demonstrates the principle. For instance, studies have focused on preparing new hispanone analogues to test for agrochemical activity. These efforts, which modify the core hispanone structure, align with the goals of a diverted synthesis approach by creating novel derivatives for biological evaluation.

This strategy is valuable for exploring the pharmacophore of the parent molecule and developing new compounds with potentially enhanced or different biological activities. nih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

The control of stereochemistry is a critical aspect of synthesizing this compound and its stereoisomers, as the spatial arrangement of the atoms significantly influences biological activity. researchgate.net Stereoselective synthesis aims to produce a specific stereoisomer as the major product.

The synthesis of this compound itself presents a stereochemical challenge at the C-6 position. As mentioned previously, the Vedejs' oxidation of the hispanone enolate is stereoselective, but not stereospecific, yielding both the 6-beta and 6-alpha hydroxy epimers. sci-hub.se The 6-beta isomer is formed preferentially, indicating a degree of facial selectivity in the approach of the bulky MoOPH reagent to the planar enolate.

Further examples of stereoselectivity are found in subsequent reactions of these molecules. For instance, the sodium borohydride (B1222165) reduction of 6β-acetoxyhispanone (21) afforded only a single stereoisomer, 6β-acetoxy-7β-hydroxyhispanone (22). This high degree of stereoselectivity at the C-7 ketone is likely due to steric hindrance, where the hydride reagent attacks from the less hindered alpha-face, resulting in the formation of the 7-beta alcohol.

Advanced stereoselective methods developed for other labdane diterpenoids could also be applied. These include directed reactions, where an existing functional group on the molecule guides a reagent to a specific face of the molecule. For example, the stereospecific formation of 6β,7β,8α-triols on a related skeleton was achieved through the directed opening of an epoxy carbamate (B1207046) intermediate, demonstrating a high level of stereocontrol. researchgate.net The ability to selectively synthesize different stereoisomers is crucial for systematically evaluating how the 3D structure of these compounds correlates with their biological function.

Table 3: Stereochemical Outcomes of Key Reactions in Hispanone Synthesis

| Starting Material | Reaction / Reagent | Position(s) of Interest | Product Stereochemistry | Selectivity |

|---|---|---|---|---|

| Hispanone Enolate | Vedejs' Oxidation (MoOPH) | C-6 | 6β-OH and 6α-OH | Preferential formation of 6β isomer (43% vs 21%) sci-hub.se |

| 6β-Acetoxyhispanone | Reduction (NaBH₄) | C-7 | 7β-OH | High stereoselectivity for the β-alcohol |

Biosynthetic Origins and Pathways of 6beta Hydroxyhispanone

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of all diterpenoids, including 6beta-hydroxyhispanone, begins with the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). phcog.com GGPP is synthesized in plastids via the methylerythritol 4-phosphate (MEP) pathway, which builds the molecule from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

The formation of the characteristic abietane (B96969) skeleton from the linear GGPP precursor is a multi-step process involving several key intermediates. The pathway is initiated by a protonation-dependent cyclization, leading to a bicyclic intermediate, which is then further rearranged and cyclized to form the tricyclic core.

Key Biosynthetic Intermediates:

| Intermediate Compound | Role in Pathway |

| Geranylgeranyl Diphosphate (GGPP) | Universal C20 precursor for all diterpenoids. |

| (+)-Copalyl Diphosphate (CPP) | The initial bicyclic (labdane-type) intermediate formed from the cyclization of GGPP. |

| Miltiradiene | A key tricyclic abietatriene (B1232550) olefin intermediate formed from CPP. It represents the basic abietane skeleton before oxidative modifications. phcog.com |

| Hispanone (B161579) | The direct precursor to this compound, formed through oxidative modifications of an earlier abietane intermediate. |

The pathway proceeds from GGPP to (+)-CPP, which then undergoes further cyclization and rearrangement to form the foundational abietane hydrocarbon skeleton. Subsequent oxidative modifications, catalyzed by cytochrome P450 enzymes, decorate this scaffold to produce a variety of abietane diterpenoids. Hispanone is one such intermediate, which is then hydroxylated to yield the final product, this compound.

Elucidation of Key Enzymatic Transformations in this compound Formation

The conversion of the linear GGPP precursor into the complex, hydroxylated structure of this compound is orchestrated by a sequence of specialized enzymes. These enzymes belong to two main families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). nih.govnih.gov

Class II Diterpene Synthase (diTPS): The first committed step in abietane biosynthesis is the cyclization of GGPP. A Class II diTPS, specifically a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). nih.gov

Class I Diterpene Synthase (diTPS): The (+)-CPP intermediate is then acted upon by a Class I diTPS. This enzyme catalyzes the ionization of the diphosphate group and a subsequent cyclization and rearrangement cascade to form the tricyclic abietane hydrocarbon skeleton, such as miltiradiene. phcog.com

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the core hydrocarbon skeleton, a series of regio- and stereospecific oxidations are carried out by CYP enzymes. nih.gov These enzymes are responsible for the vast structural diversity of diterpenoids found in nature. In the biosynthesis of this compound, CYPs are responsible for the modifications leading to the hispanone intermediate and, crucially, the final hydroxylation step. The introduction of a hydroxyl group at the C-6beta position is a classic P450-catalyzed reaction, likely involving a specific enzyme from a CYP family known to be involved in diterpenoid metabolism, such as the CYP76 family. nih.govnih.gov

The precise sequence and the specific CYP enzymes responsible for producing hispanone and its subsequent hydroxylation are subjects of ongoing research, often inferred from transcriptomic data of medicinal plants like Salvia hispanica and Salvia apiana. nih.govnih.gov

Enzymes in this compound Biosynthesis:

| Enzyme Class | Specific Function |

| Copalyl Diphosphate Synthase (CPS) | A Class II diTPS that converts GGPP to (+)-Copalyl Diphosphate. |

| Miltiradiene Synthase (or similar) | A Class I diTPS that converts (+)-Copalyl Diphosphate to the abietane skeleton. |

| Cytochrome P450 Monooxygenases (CYPs) | A family of enzymes that catalyze a series of oxidative reactions to form the hispanone intermediate and subsequently hydroxylate it at the 6beta position. |

Genetic Regulation of Biosynthetic Gene Clusters

In many plants and fungi, the genes encoding the enzymes for a specific metabolic pathway are located physically close to one another on a chromosome. This arrangement is known as a biosynthetic gene cluster (BGC). nih.gov This genomic clustering facilitates the coordinated regulation of all the necessary genes, ensuring that the entire pathway can be turned on or off in response to developmental or environmental cues.

Research into various Salvia species has revealed that the genes for diterpenoid biosynthesis, including the diTPSs and the modifying CYPs, are often organized in such BGCs. nih.gov The expression of these gene clusters is tightly controlled by a network of regulatory proteins, including transcription factors that bind to promoter regions of the biosynthetic genes.

The regulation can be influenced by various factors:

Tissue-Specific Expression: Diterpenoid biosynthesis is often localized to specific tissues, such as roots or the glandular trichomes on leaves. researchgate.net

Developmental Stage: The production of these compounds can vary with the age and developmental stage of the plant.

Environmental Stimuli: External factors, such as pathogen attack, herbivory, or abiotic stress, can induce the expression of BGCs as part of the plant's defense response.

The identification of BGCs through genome sequencing and transcriptomic analysis allows researchers to predict the biosynthetic potential of an organism and identify the complete set of genes required to produce a compound like this compound. nih.govnih.gov

Isotopic Labeling and Tracing Experiments for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway, providing definitive evidence for precursor-product relationships and reaction mechanisms. In the context of this compound biosynthesis, these experiments would involve feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).

Methodology:

Precursor Feeding: A labeled precursor, for example, [¹³C]-glucose or ¹³C-pyruvate (which are precursors to the MEP pathway), is supplied to the biological system.

Incubation: The organism is allowed to metabolize the labeled precursor for a period of time.

Extraction and Analysis: Natural products are extracted from the tissues. The target compound, this compound, and its proposed intermediates are isolated.

Detection: The location and extent of isotope incorporation into the molecules are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

By analyzing the pattern of ¹³C enrichment in the carbon skeleton of this compound, researchers can confirm that it is derived from the fed precursor and can map the specific cyclization and rearrangement steps that form the abietane framework. While specific tracing studies for this compound are not extensively documented, this methodology has been fundamental in establishing the biosynthetic pathways for numerous related abietane diterpenoids. phcog.com

Molecular and Cellular Mechanisms of 6beta Hydroxyhispanone Action

Interaction with Specific Molecular Targets: Receptors and Enzymes

There is no specific information available in the current body of scientific literature detailing the interaction of 6beta-Hydroxyhispanone with specific molecular targets such as receptors or enzymes. While it is listed as a natural product, its binding affinities and potential inhibitory or agonistic activities have not been characterized. immunoportal.comtargetmol.com

Modulation of Intracellular Signaling Cascades by this compound

Information regarding the modulation of intracellular signaling cascades by this compound is not available. Key signaling pathways that are often affected by natural compounds include the MAPK/ERK pathway and the NF-κB signaling pathway, which regulate a multitude of cellular processes. frontiersin.orgmdpi.comfrontiersin.orgnih.gov However, no studies were found that link this compound to the modulation of these or other signaling cascades.

| Table 1: General Functions of Key Signaling Pathways | | :--- | :--- | | Pathway | General Function in Cellular Regulation | | MAPK/ERK Pathway | Regulates cell proliferation, differentiation, and survival. wikipedia.org | | NF-κB Pathway | Controls DNA transcription, cytokine production, and cell survival. rockland.comfrontiersin.org | | PI3K/Akt Pathway | Crucial for cell growth, proliferation, and survival. nih.gov |

This table represents general information about these pathways and does not imply any known interaction with this compound.

Influence on Fundamental Cellular Processes (e.g., Gene Expression, Protein Synthesis, Cell Proliferation, Apoptosis)

Due to the lack of research, the influence of this compound on fundamental cellular processes remains unknown.

Gene Expression and Protein Synthesis: Gene expression is the process by which information from a gene is used to synthesize a functional gene product, such as a protein. youtube.com This involves transcription and translation. wikipedia.org The regulation of gene expression is critical for all organisms. wikipedia.org There are no studies indicating how this compound may affect these processes.

Cell Proliferation: Cell proliferation is the process by which a cell grows and divides to produce two daughter cells. nih.gov It is a tightly regulated process, and its dysregulation is a hallmark of cancer. frontiersin.orgnih.govmdpi.com No data exists on whether this compound promotes or inhibits cell proliferation.

Apoptosis: Apoptosis is a form of programmed cell death, or "cellular suicide." nih.gov It is a crucial process for removing old, damaged, or infected cells. The induction of apoptosis is a key mechanism for many anti-cancer agents. chemfaces.comwaocp.orgbohrium.com There is no available evidence to suggest that this compound induces or inhibits apoptosis.

| Table 2: Key Cellular Processes and Their Significance | | :--- | :--- | | Process | Biological Significance | | Gene Expression | Production of functional proteins and RNA molecules that determine cell function. youtube.com | | Protein Synthesis | Creation of proteins, the primary machinery of the cell. | | Cell Proliferation | Essential for growth, development, and tissue repair. nih.gov | | Apoptosis | Removes unwanted or damaged cells, preventing cancer and other diseases. nih.gov |

This table provides general biological context and does not reflect any known effects of this compound.

Cellular and Subcellular Localization of this compound Effects

The cellular and subcellular localization of the effects of this compound has not been determined. Understanding where a compound acts within a cell is crucial to understanding its mechanism of action. nih.govnih.govnih.gov Without specific studies, any discussion on this topic would be purely speculative.

Structure Activity Relationship Sar Studies of 6beta Hydroxyhispanone and Its Analogues

Design and Synthesis of 6beta-Hydroxyhispanone Structural Analogues

The design of structural analogues of this compound, a labdane-type diterpenoid, is guided by modifying its core scaffold to explore the chemical space and enhance biological activities. chemfaces.com Strategies often involve alterations to key functional groups, such as the hydroxyl group at the C-6 position, the furan (B31954) ring, and the decalin nucleus, which are characteristic of this class of compounds. chemfaces.comnih.gov

The synthesis of these analogues employs various chemical reactions. For instance, creating epimers at the C-6 position is a common strategy. The synthesis of 6-hydroxy analogues of related steroids, such as castasterone (B119632), provides a methodological precedent. In one study, the reduction of a parent compound with sodium borohydride (B1222165) in methanol (B129727) was used to selectively produce the 6-beta-hydroxy epimer, while using sodium in ethanol (B145695) resulted in the 6-alpha-hydroxy stereoisomer. nih.gov This demonstrates that the choice of reducing agent and solvent system is critical for controlling the stereochemistry at the C-6 position, a key feature of this compound.

Further synthetic modifications are often focused on other parts of the molecule. For the related labdane (B1241275) diterpenoid Hedychenone, analogues have been synthesized by modifying the furanoid ring, the double bond, and the vinylic methyl group. chemfaces.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. chemfaces.commdpi.com Bicyclic analogues of other compounds have also been designed to incorporate essential structural elements while preventing metabolic inactivation. mdpi.com This approach could be applied to this compound to create more stable and potent derivatives.

Table 1: Synthetic Strategies for Modifying Diterpenoid Scaffolds

| Target Modification | Synthetic Method | Purpose | Reference |

|---|---|---|---|

| C-6 Hydroxyl Epimerization | Stereoselective reduction (e.g., NaBH₄ in Methanol) | To study the impact of stereochemistry at C-6 on bioactivity. | nih.gov |

| Furanoid Ring Alteration | Various organic reactions targeting the furan moiety | To investigate the role of the furan ring in the compound's mechanism of action. | chemfaces.com |

| Dimerization | Coupling reactions (e.g., at C-8) | To explore potential enhancement of activity through increased molecular complexity. | chemfaces.com |

Correlation between Molecular Structure and Biological Activity Profiles

The correlation between the molecular structure of this compound analogues and their biological activity is a cornerstone of SAR studies. These studies aim to pinpoint which structural features are critical for eliciting a biological response. researchgate.netnih.gov

For labdane diterpenoids, specific structural elements have been shown to be crucial for their cytotoxic effects. In studies on Hedychenone analogues, it was found that modifications to the furanoid ring had a more significant impact on cytotoxicity than changes to the decalin nucleus. chemfaces.com This suggests that the furan ring is a key pharmacophore for this class of compounds. Furthermore, the dimerization of Hedychenone through the C-8 position was found to significantly enhance its cytotoxic activity, indicating that molecular size and specific linkage points can dramatically influence potency. chemfaces.com

The stereochemistry of the hydroxyl group at the C-6 position also plays a role in biological activity. Studies on 6-hydroxy epimers of castasterone revealed that both the 6-alpha and 6-beta forms possess significant, comparable bioactivity, although this activity was lower than that of the parent compound, castasterone. nih.gov This implies that while the presence of the 6-hydroxy group is tolerated, its specific orientation (alpha or beta) may modulate the degree of activity.

SAR analyses of other compound classes, such as benzylideneacetophenones, have shown that the presence and position of electron-donating groups can enhance anti-inflammatory and antioxidant activities. mdpi.com Applying this principle to this compound would involve synthesizing derivatives with various substituents on its aromatic or cyclic moieties to map out the electronic requirements for optimal activity.

Table 2: Structure-Activity Relationships of Hedychenone Analogues

| Structural Modification | Effect on Cytotoxic Activity | Inference | Reference |

|---|---|---|---|

| Modification of the furanoid ring | Greater impact on activity | The furanoid ring is a critical pharmacophore. | chemfaces.com |

| Modification of the decalone nucleus | Lesser impact on activity | The decalone nucleus is less critical for cytotoxicity. | chemfaces.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov Although specific QSAR studies for this compound were not found in the searched literature, the methodology has been successfully applied to other diterpenoids, providing a framework for how such an analysis could be conducted. researchgate.netnih.govscispace.com

In a typical QSAR study for diterpenoid derivatives, a set of synthesized or isolated compounds with known biological activities (e.g., anti-inflammatory or cytotoxic effects) is used as the training set. nih.gov For each compound, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods build a 3D model by aligning the series of molecules and calculating steric and electrostatic fields around them. The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov For instance, a QSAR study on diterpenoid lactones with anti-inflammatory activity identified key pharmacophores responsible for their effects. nih.gov

The development of a QSAR model for this compound derivatives would involve:

Synthesizing a library of analogues with systematic structural variations.

Evaluating the biological activity of each analogue using a standardized bioassay.

Calculating molecular descriptors for each analogue.

Developing a statistical model (e.g., using Partial Least Squares regression) to correlate the descriptors with the observed activity. mdpi.com

Validating the model using internal and external test sets of compounds to ensure its predictive power. researchgate.net

Such a model would be invaluable for predicting the activity of novel, unsynthesized this compound derivatives, thereby guiding future synthetic efforts toward more potent compounds. researchgate.net

Computational and Experimental Ligand-Receptor Binding Analyses

Understanding how this compound interacts with its molecular target is crucial for elucidating its mechanism of action. This is achieved through a combination of computational and experimental ligand-receptor binding analyses. nih.govspringernature.com

Computational Analysis: Molecular docking is a primary computational tool used to predict the binding conformation and affinity of a ligand to its receptor. nih.govnih.gov Using software like AutoDock, a 3D model of this compound would be "docked" into the binding site of a target protein. mdpi.comnih.gov The simulation calculates the free energy of binding for various poses, with lower energy scores indicating more favorable interactions. mdpi.com This analysis can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. sci-hub.se While specific docking studies for this compound are not detailed in the available literature, this standard technique would be applied to hypothesize its binding mode once a biological target is identified.

Experimental Analysis: Radioligand binding assays are the gold standard for experimentally characterizing ligand-receptor interactions. springernature.comnih.gov These assays provide quantitative data on binding affinity (Kd) and receptor density (Bmax). nih.gov

Saturation Binding Assays: In these experiments, a fixed amount of receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of a radiolabeled version of this compound. By measuring the amount of bound radioligand at equilibrium, a saturation curve is generated, from which the Kd and Bmax values can be derived. nih.gov

Competition Binding Assays: These assays are used to determine the affinity of unlabeled compounds, such as newly synthesized analogues of this compound. The assay measures the ability of the unlabeled analogue to compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to an inhibition constant (Ki). merckmillipore.comnih.gov

Table 3: Common Ligand-Receptor Binding Analysis Techniques

| Technique | Type | Information Obtained | Key Parameters | Reference |

|---|---|---|---|---|

| Molecular Docking | Computational | Predicted binding pose, binding affinity, key interactions | Binding Energy (kcal/mol) | nih.govnih.gov |

| Saturation Binding Assay | Experimental | Receptor density, ligand affinity | Bmax, Kd | nih.gov |

Ecological Significance and Role of 6beta Hydroxyhispanone

Functions in Plant Chemical Defense Against Herbivores

Plants have evolved a complex arsenal (B13267) of chemical defenses to deter herbivores, which can be broadly categorized as direct and indirect mechanisms. Terpenoids, including diterpenes like 6beta-Hydroxyhispanone, are a major class of secondary metabolites that are frequently implicated in these defensive strategies. The presence of this compound in plant tissues suggests its active role in mitigating the threat of herbivory through various modes of action.

Direct defense mechanisms are characterized by plant traits that have a direct negative impact on herbivores, such as toxicity, repellency, or antinutritive effects. While specific studies on the direct defensive properties of this compound are limited, the known biological activities of related diterpenoids provide a strong basis for its putative role in direct defense. Diterpenes are often unpalatable or toxic to insects and other herbivores, disrupting their feeding, growth, and development. The structural characteristics of this compound, including its hydroxyl group and lactone ring, may contribute to these aversive properties. It is hypothesized that this compound can act as a feeding deterrent, reducing the consumption of plant tissues by herbivores. Furthermore, it may exhibit insecticidal or growth-inhibiting properties upon ingestion, thereby directly reducing the fitness of the attacking herbivore. The production of such compounds serves as a constitutive or inducible chemical barrier, forming a primary line of defense against herbivorous pressure.

Indirect defense strategies involve the plant attracting, nurturing, or housing natural enemies of herbivores, thereby gaining protection. A key component of this strategy is the release of herbivore-induced plant volatiles (HIPVs) that act as chemical cues for predators and parasitoids. While there is no direct evidence to date demonstrating that this compound itself is a volatile signal, its biosynthesis is often part of a broader defensive response that includes the emission of a complex blend of volatile organic compounds (VOCs). The damage caused by herbivore feeding can trigger signaling pathways within the plant that lead to the production and release of these VOCs. These volatile plumes can guide carnivorous arthropods, such as parasitic wasps and predatory mites, to the location of the herbivore, resulting in a reduction of the herbivore population. It is plausible that the biosynthetic pathway leading to this compound is co-regulated with the pathways producing these volatile signals, making its presence an indicator of an induced defensive state in the plant. Further research is needed to elucidate any specific role this compound or its volatile precursors might play in the complex information network of indirect plant defense.

Inter-species Chemical Communication and Allelopathic Effects

Beyond defense against herbivores, plant secondary metabolites are crucial for mediating a wide range of interactions with other organisms in their environment. This includes communication with other plants, as well as with microorganisms in the rhizosphere. Allelopathy, the chemical inhibition of one plant by another, is a significant factor in structuring plant communities.

Environmental and Biotic Factors Influencing this compound Production

The production of secondary metabolites, including this compound, is not static but is dynamically influenced by a variety of environmental and biotic factors. These factors can act as signals that trigger or modulate the biosynthetic pathways responsible for the synthesis of these compounds.

Biotic factors , such as herbivore attack and pathogen infection, are potent inducers of plant chemical defenses. Mechanical damage to plant tissues, coupled with chemical elicitors present in the saliva of herbivores, can initiate a cascade of signaling events, often involving phytohormones like jasmonic acid and salicylic (B10762653) acid. These signaling pathways can upregulate the expression of genes encoding enzymes involved in the biosynthesis of diterpenoids, leading to an increased production of this compound. This inducible response allows the plant to allocate resources to defense only when needed, conserving energy in the absence of threats.

Abiotic factors also play a crucial role in modulating the production of this compound. Environmental stressors such as drought, high salinity, extreme temperatures, and intense light can significantly impact plant metabolism. In many cases, these stressors can lead to an increase in the production of secondary metabolites, a phenomenon often attributed to the "stress-induced defense hypothesis." For instance, water deficit has been shown to enhance the concentration of terpenoids in various plant species. Similarly, nutrient availability, particularly of carbon and nitrogen, can influence the allocation of resources to either growth or defense, thereby affecting the levels of defensive compounds. The table below summarizes the potential influence of various factors on the production of this compound.

| Factor Category | Specific Factor | Potential Effect on this compound Production |

| Biotic | Herbivore Feeding | Induction |

| Pathogen Infection | Induction | |

| Abiotic | Drought | Increase |

| Salinity | Increase | |

| High Temperature | Variable (Increase or Decrease) | |

| UV Radiation | Increase | |

| Nutrient Availability | Decrease with high nutrient availability (growth-defense trade-off) |

This table is based on general principles of plant secondary metabolite induction and requires specific experimental validation for this compound.

Evolutionary Ecology of this compound Biosynthesis

The biosynthesis of this compound is the result of a long evolutionary process driven by the selective pressures exerted by herbivores and other environmental challenges. The evolution of plant chemical defenses is often described as a co-evolutionary arms race, where plants develop novel defensive compounds and herbivores, in turn, evolve mechanisms to tolerate or detoxify these compounds.

The diversity of diterpenoids, including the specific structural modifications that give rise to this compound, is a testament to this ongoing evolutionary dynamic. The genes encoding the enzymes of the diterpenoid biosynthetic pathway, such as terpene synthases and cytochrome P450 monooxygenases, are subject to gene duplication, neofunctionalization, and subfunctionalization. These evolutionary processes can lead to the creation of novel chemical structures with enhanced or new defensive properties.

The ecological context in which a plant species evolves plays a critical role in shaping its chemical defense profile. For example, plant populations exposed to a high diversity and abundance of herbivores may be under stronger selection for the production of a complex and potent mixture of defensive compounds. The geographic mosaic of coevolution theory suggests that the intensity and outcome of these interactions can vary across different populations, leading to geographic variation in the production of this compound. Understanding the evolutionary ecology of this compound biosynthesis provides insights into the adaptive significance of this compound and the intricate web of interactions that have shaped its existence.

Advanced Analytical and Computational Methodologies in 6beta Hydroxyhispanone Research

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are indispensable for the analysis of 6beta-Hydroxyhispanone in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for analyzing non-volatile and thermally labile compounds like diterpenoids. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography allows for the accurate mass measurement of this compound, facilitating its untargeted identification in complex mixtures and helping to determine its elemental composition. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion, which is crucial for distinguishing isomers and confirming the identity of the compound. For instance, in the analysis of similar hydroxylated steroid structures, LC-HRMS methods have been validated to simultaneously quantify multiple metabolites, a technique directly applicable to this compound. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is suitable for volatile or semi-volatile compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability. nih.gov This process, for example by forming trimethylsilyl ethers, allows the compound to be analyzed by GC-MS. nih.gov GC-MS/MS offers high chromatographic resolution and, through the use of established mass spectra libraries, can facilitate compound identification. mdpi.com The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode ensures high sensitivity and selectivity, which is critical for quantifying trace amounts of the target analyte in complex samples. thermofisher.com

The table below outlines typical parameters that would be employed for the analysis of a diterpenoid like this compound.

| Parameter | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Chromatography Column | C18 reverse-phase column | Non-polar capillary column (e.g., HP-5MSI) mdpi.com |

| Mobile Phase/Carrier Gas | Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acid google.com | Helium mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) google.com | Electron Ionization (EI) mdpi.com |

| MS Detection Mode | Positive Ion Multiple-Reaction Monitoring (MRM) google.com | Selected Reaction Monitoring (SRM) thermofisher.com |

| Sample Preparation | Liquid-liquid or solid-phase extraction | Extraction followed by derivatization (e.g., silylation) nih.gov |

Advanced NMR Techniques for Complex Mixture Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structure elucidation of organic molecules and for analyzing complex mixtures in metabolomics studies. nih.govnih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, which is fundamental to confirming its unique chemical structure. nih.gov

1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons present in the molecule. nih.gov However, due to spectral complexity and signal overlap, especially in natural products, 2D NMR techniques are required for complete structural assignment. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the diterpenoid's ring system and side chains. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds in the molecule. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It is crucial for connecting different spin systems and piecing together the complete carbon skeleton of this compound, including the placement of quaternary carbons and functional groups. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry, such as the beta-orientation of the hydroxyl group at the C-6 position.

In the context of metabolomics, ¹H NMR provides a reproducible and quantitative snapshot of the metabolites present in a biological sample. nih.govmdpi.com This non-selective analysis allows for the detection of a wide range of compounds simultaneously, making it a valuable tool for studying the metabolic impact of this compound or identifying it within a complex biological extract. nih.govresearchgate.net

| NMR Experiment | Information Provided for this compound Structure |

|---|---|

| ¹H NMR | Provides chemical shift, integration, and coupling constants for all protons. |

| ¹³C NMR | Identifies the number and electronic environment of all carbon atoms. |

| COSY | Maps ¹H-¹H spin coupling networks to trace out proton connectivity. researchgate.net |

| HSQC | Correlates each proton with its directly attached carbon. researchgate.net |

| HMBC | Connects molecular fragments by showing long-range ¹H-¹³C correlations. researchgate.net |

| NOESY | Determines spatial proximity of protons to establish relative stereochemistry. |

Crystallographic Data Interpretation and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule. For a compound like this compound, obtaining a suitable crystal would allow for the precise determination of bond lengths, bond angles, and the exact stereochemical configuration at all chiral centers, confirming its molecular architecture without ambiguity.

Following the determination of the crystal structure, Hirshfeld surface analysis can be employed to investigate and quantify the intermolecular interactions within the crystal lattice. nih.govrsc.org This computational tool maps the close contacts between neighboring molecules, providing a visual and quantitative breakdown of the forces that govern the crystal packing. nih.govnih.gov The analysis generates a 2D "fingerprint plot" that summarizes all intermolecular contacts. nih.gov

The data below is illustrative, based on published analyses of similar diterpenoid structures, and shows how Hirshfeld analysis quantifies intermolecular contacts. nih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 65.5% nih.gov |

| C···H / H···C | 18.7% nih.gov |

| O···H / H···O | 14.5% nih.gov |

| C···O / O···C | 0.3% nih.gov |

The analysis also allows for the mapping of electrostatic potential onto the Hirshfeld surface, which highlights regions that are potential hydrogen-bond donors (positive potential, shown in blue) and acceptors (negative potential, shown in red), offering insights into the molecule's reactivity and binding preferences. nih.govnih.gov

Molecular Dynamics Simulations and Quantum Chemical Calculations for this compound

Computational chemistry provides powerful tools for exploring the dynamic behavior and electronic properties of molecules like this compound, complementing experimental data.

Molecular Dynamics (MD) simulations are used to study the conformational flexibility and interactions of a molecule over time. For this compound, MD simulations can predict its behavior in different environments, such as in solution or interacting with a biological target like a protein receptor or enzyme. Research on other labdane (B1241275) diterpenes has utilized MD simulations to understand their interactions with ion channels, providing a molecular basis for their observed biological activity. nih.gov These simulations can reveal key amino acid residues involved in binding, the stability of the molecule-protein complex, and the conformational changes that may occur upon binding.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. These calculations can determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the distribution of electron density. As seen in studies of other complex natural products, DFT can be used to calculate the electrostatic potential surface, which helps to identify reactive sites on the molecule. nih.gov This information is valuable for predicting how this compound might interact with other molecules and for understanding its chemical reactivity.

High-Throughput Screening and Omics-Based Approaches

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a specific biological activity. nih.gov Natural product libraries, which could include this compound, are often screened to discover new drug leads. mdpi.com HTS assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. mdpi.commdpi.com For example, this compound could be screened in an HTS campaign against a panel of cancer cell lines to identify potential cytotoxic effects or in an enzyme-based assay to find inhibitors of a specific therapeutic target. mdpi.com

Omics-based approaches (genomics, transcriptomics, proteomics, metabolomics) provide a global view of biological systems and are increasingly used to understand the biosynthesis of natural products and to elucidate their mechanisms of action. omu.edu.trresearchgate.netnih.gov

Genomics and Transcriptomics: By sequencing the genome and analyzing the transcriptome of the organism that produces this compound, researchers can identify the biosynthetic gene cluster (BGC) responsible for its production. frontiersin.org This knowledge can then be used for metabolic engineering to increase the yield of the compound or to produce novel analogues. nih.gov

Proteomics: This approach can identify the specific enzymes (proteins) involved in the biosynthetic pathway of this compound.

Metabolomics: As mentioned in section 9.2, metabolomics can be used to analyze the complete set of small molecules in a biological system. This can help to map the entire metabolic network and understand how the production of this compound is regulated. frontiersin.org The integration of multiple omics datasets provides a comprehensive understanding of how this diterpenoid is produced and its role within the source organism. frontiersin.orgmdpi.com

Future Research Trajectories for 6beta Hydroxyhispanone

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The complete enzymatic pathway leading to the synthesis of 6-beta-Hydroxyhispanone is not yet fully understood. Future research should prioritize the identification and characterization of the specific enzymes responsible for its creation within organisms. As a diterpenoid, its biosynthesis likely involves class I terpene synthases that convert acyclic precursors like geranylgeranyl diphosphate (B83284) into complex cyclic structures through cationic cascade reactions. nih.gov Beyond the core synthases, the roles of tailoring enzymes, such as cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases, which are responsible for late-stage oxidations, are crucial to unravel. nih.govbeilstein-journals.org These enzymes are key to installing the hydroxyl group at the 6-beta position, a critical feature of this molecule.

Furthermore, understanding the transcriptional regulatory networks that govern the expression of these biosynthetic genes is paramount. nih.gov Studies on how organisms modulate the production of 6-beta-Hydroxyhispanone in response to developmental cues or environmental stimuli will provide a more complete picture. nih.gov Investigating the interplay between different transcription factors and signaling pathways will be essential. nih.gov For instance, research on other plant defense compounds has shown that specific histone methyltransferases can regulate the expression of genes within defense signaling pathways, suggesting a potential avenue for investigation for 6-beta-Hydroxyhispanone. nih.gov

Exploration of Novel Biological Activities and Therapeutic Potential

While preliminary studies have hinted at the biological activities of related compounds, a thorough investigation into the specific therapeutic potential of 6-beta-Hydroxyhispanone is warranted. chemfaces.comchemfaces.com Future research should focus on screening this compound against a wide array of biological targets. Given that related diterpenoids have shown cytotoxic activity against cancer cell lines, a primary focus should be on its potential as an anti-cancer agent. chemfaces.com

Investigations could also explore its potential as an anti-inflammatory agent, an area where other natural products have shown promise. chemfaces.com Additionally, its role in modulating cellular signaling pathways should be a key area of research. For example, understanding its interaction with pathways like the ERK and Akt signaling pathways could reveal neuroprotective effects, similar to what has been observed with other compounds. biocrick.com A comprehensive screening approach will be instrumental in uncovering novel therapeutic applications for this compound.

Development of Efficient and Sustainable Synthetic Strategies

To facilitate further research and potential therapeutic development, the establishment of efficient and sustainable methods for synthesizing 6-beta-Hydroxyhispanone is crucial. Current reliance on isolation from natural sources is often inefficient and yields low quantities. Future research should explore various synthetic strategies, including both chemical synthesis and biotechnological approaches.

Chemical synthesis routes could be designed based on known methods for constructing similar diterpenoid skeletons. chemfaces.com However, a strong emphasis should be placed on developing "green" synthesis methods that minimize the use of hazardous reagents and reduce waste generation. rsc.orgnih.govrsc.org This could involve the use of environmentally friendly solvents and catalysts. nih.gov Biotechnological approaches, such as engineering microorganisms to produce 6-beta-Hydroxyhispanone, offer a promising and sustainable alternative. This would involve introducing the identified biosynthetic genes into a suitable host organism, such as yeast or bacteria, to create a cellular factory for its production.

Integrated Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of 6-beta-Hydroxyhispanone's role in biological systems, future research should employ integrated multi-omics approaches. illumina.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the molecular processes influenced by this compound. illumina.comnih.gov

Advanced Ecological Studies on Environmental Interactions

The ecological role of 6-beta-Hydroxyhispanone in its natural environment is an area that requires significant investigation. As a secondary metabolite, it likely plays a role in the producing organism's interactions with its surroundings. Future research should focus on its potential as a defense compound against herbivores or pathogens. nih.govfrontiersin.orgfrontiersin.org

Studies could investigate whether the production of 6-beta-Hydroxyhispanone is induced by biotic or abiotic stresses. frontiersin.org Furthermore, its potential role in allelopathy, where it might inhibit the growth of competing plant species, should be explored. Understanding these ecological interactions is not only crucial for fundamental biological knowledge but can also have practical applications, for instance, in developing new strategies for pest control in agriculture. nih.govarxiv.org The study of such ecological relationships, including predation, competition, and symbiosis, will provide a more complete picture of the compound's significance in nature. youtube.comamelica.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.